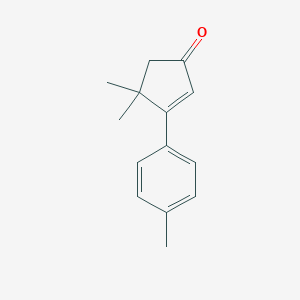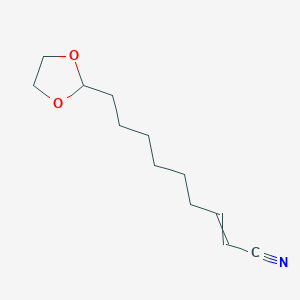
9-(1,3-Dioxolan-2-YL)non-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(1,3-Dioxolan-2-YL)non-2-enenitrile is an organic compound that features a dioxolane ring attached to a non-2-enenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-(1,3-Dioxolan-2-YL)non-2-enenitrile can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
the general principles of acetalization and the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide can be applied to scale up the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
9-(1,3-Dioxolan-2-YL)non-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as KMnO4, OsO4, or CrO3/Py.
Reduction: Employing reducing agents like H2/Ni, Zn/HCl, or LiAlH4.
Substitution: Reacting with nucleophiles such as RLi, RMgX, or RCuLi.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, OsO4, CrO3/Py.
Reducing Agents: H2/Ni, Zn/HCl, LiAlH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9-(1,3-Dioxolan-2-YL)non-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-(1,3-Dioxolan-2-YL)non-2-enenitrile involves its interaction with various molecular targets and pathways. The dioxolane ring provides stability and resistance to nucleophilic attack, making it an effective protecting group for carbonyl compounds . The compound’s reactivity with oxidizing and reducing agents also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,3-Dioxolanes: Compounds with similar dioxolane rings but different substituents.
Uniqueness
9-(1,3-Dioxolan-2-YL)non-2-enenitrile is unique due to its specific combination of a dioxolane ring and a non-2-enenitrile chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
55531-59-4 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
9-(1,3-dioxolan-2-yl)non-2-enenitrile |
InChI |
InChI=1S/C12H19NO2/c13-9-7-5-3-1-2-4-6-8-12-14-10-11-15-12/h5,7,12H,1-4,6,8,10-11H2 |
InChI-Schlüssel |
YJRDRUWFPFWSSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCCCC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


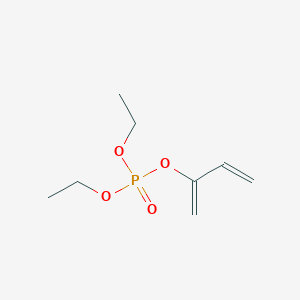
![N-[2-(9H-Thioxanthen-9-YL)ethyl]formamide](/img/structure/B14624072.png)

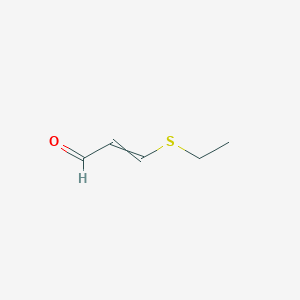
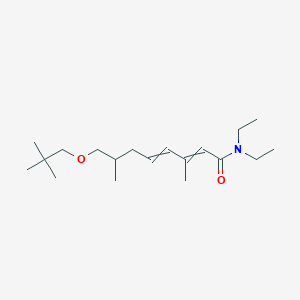


![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
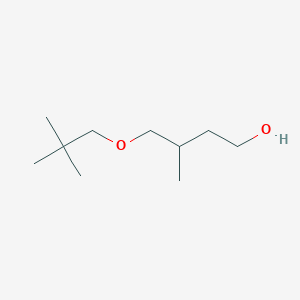
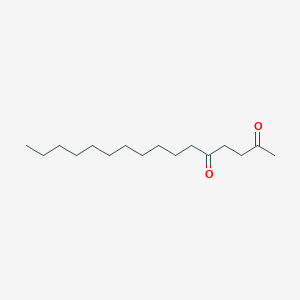
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)

![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)
